N-De[2-(methylsulfonyl)ethyl] Lapatinib N-De[2-(methylsulfonyl)ethyl] Lapatinib A reactive metabolite of Lapatinib
Brand Name: Vulcanchem
CAS No.: 697299-82-4
VCID: VC21352460
InChI: InChI=1S/C26H20ClFN4O2/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)32-26-21-11-17(4-7-23(21)30-15-31-26)24-9-6-20(13-29)34-24/h1-12,15H,13-14,29H2,(H,30,31,32)
SMILES: C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl
Molecular Formula: C26H20ClFN4O2
Molecular Weight: 474.9 g/mol

N-De[2-(methylsulfonyl)ethyl] Lapatinib

CAS No.: 697299-82-4

Cat. No.: VC21352460

Molecular Formula: C26H20ClFN4O2

Molecular Weight: 474.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-De[2-(methylsulfonyl)ethyl] Lapatinib - 697299-82-4

CAS No. 697299-82-4
Molecular Formula C26H20ClFN4O2
Molecular Weight 474.9 g/mol
IUPAC Name 6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Standard InChI InChI=1S/C26H20ClFN4O2/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)32-26-21-11-17(4-7-23(21)30-15-31-26)24-9-6-20(13-29)34-24/h1-12,15H,13-14,29H2,(H,30,31,32)
Standard InChI Key NQHFMDSFFGTFSK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl
Canonical SMILES C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl

Chemical Structure and Properties

Physical Properties

N-De[2-(methylsulfonyl)ethyl] Lapatinib possesses distinct physical properties that influence its handling, storage, and potential applications. The following table summarizes the key physical characteristics of the compound:

PropertyValueSource
AppearanceSolid, Pale Yellow to Light Beige
Molecular Weight474.91 g/mol
Melting Point>141°C (dec.)
Boiling Point626.4±55.0 °C (Predicted)
Density1.376±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in DMSO and Methanol (when heated)
pKa8.83±0.29 (Predicted)
Storage Temperature-20°C, under inert atmosphere

These physical properties provide essential information for researchers working with this compound, particularly regarding proper storage conditions to maintain stability and appropriate solvents for experimental procedures. The decomposition at temperatures above 141°C indicates thermal instability that must be considered during handling and analysis .

Chemical Properties

The chemical structure of N-De[2-(methylsulfonyl)ethyl] Lapatinib features key functional groups that determine its reactivity and stability:

PropertyDescription
Molecular FormulaC26H20ClFN4O2
Chemical Name6-[5-(Aminomethyl)-2-furanyl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-4-quinazolinamine
Key Functional GroupsQuinazoline core, furan ring, aminomethyl group, fluorophenyl moiety, chlorophenyl group
FDA UNII6MG3HT6C36
SMILES NotationCc1nc2c3c(ccc2nc1)n(C)c(N)n3

The compound features a quinazoline core structure linked to a furan ring with an aminomethyl substituent, making it structurally related to Lapatinib but with distinct chemical characteristics due to the absence of the methylsulfonyl ethyl group . This structural modification potentially alters its binding affinity to target proteins and its pharmacokinetic profile compared to the parent compound.

Comparison with Lapatinib

N-De[2-(methylsulfonyl)ethyl] Lapatinib differs from Lapatinib primarily in the absence of the 2-(methylsulfonyl)ethyl group. Lapatinib (CAS: 231277-92-2) is described as N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine .

This structural difference results in:

  • A lower molecular weight (474.91 g/mol versus Lapatinib's higher molecular weight)

  • Potentially different solubility characteristics

  • Modified binding affinity to target enzymes

  • Altered pharmacokinetic properties

The compound's classification as an impurity or metabolite of Lapatinib suggests it may form during Lapatinib metabolism or degradation processes . Understanding these relationships is essential for pharmaceutical quality control, metabolite identification studies, and development of improved kinase inhibitors.

Research and Development Status

Current research on N-De[2-(methylsulfonyl)ethyl] Lapatinib appears focused on several key areas:

  • Identification and characterization as a Lapatinib impurity or metabolite

  • Evaluation of its potential independent biological activity

  • Development of analytical methods for its detection and quantification

  • Investigation of its potential pharmaceutical applications

  • Studies on its interaction with biological systems and pharmacokinetics

ManufacturerProduct NumberPackagingPrice (as of 2021)Purity
TRCD2312705mg$215>95% (HPLC)
Biosynth CarbosynthID208122mg$324Not specified
Biosynth CarbosynthID208125mg$650Not specified
Biosynth CarbosynthID2081210mg$1050Not specified

Most suppliers provide the compound in small quantities suitable for analytical and research purposes, with high purity (>95%) to ensure reliability in analytical applications . The relatively high cost per milligram reflects the specialized nature of this compound and the complexity of its synthesis and purification.

Importantly, most suppliers note storage requirements (-20°C, under inert atmosphere) and potential restrictions on purchase, suggesting regulatory considerations relevant to its handling and use .

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